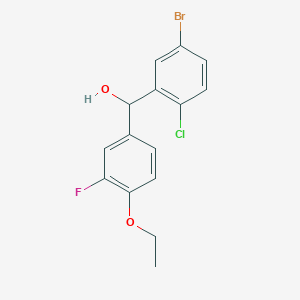
(5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol is an organic compound that contains bromine, chlorine, ethoxy, and fluorine substituents on a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-chlorobenzaldehyde and 4-ethoxy-3-fluorobenzyl alcohol.
Grignard Reaction: The Grignard reagent is prepared by reacting 4-ethoxy-3-fluorobenzyl bromide with magnesium in anhydrous ether. This Grignard reagent is then reacted with 5-bromo-2-chlorobenzaldehyde to form the desired product.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)ketone.
Reduction: Formation of (5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: (5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology
Biological Probes: The compound can be used as a probe to study biological processes and interactions due to its unique chemical properties.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
作用機序
The mechanism of action of (5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanol
- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol
- (5-Bromo-2-chlorophenyl)(4-methoxy-3-fluorophenyl)methanol
Uniqueness
- Substituent Effects : The presence of both ethoxy and fluorine substituents on the phenyl ring imparts unique chemical and physical properties to (5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol, distinguishing it from similar compounds.
- Reactivity : The combination of bromine, chlorine, ethoxy, and fluorine groups influences the reactivity and selectivity of the compound in various chemical reactions.
特性
分子式 |
C15H13BrClFO2 |
|---|---|
分子量 |
359.62 g/mol |
IUPAC名 |
(5-bromo-2-chlorophenyl)-(4-ethoxy-3-fluorophenyl)methanol |
InChI |
InChI=1S/C15H13BrClFO2/c1-2-20-14-6-3-9(7-13(14)18)15(19)11-8-10(16)4-5-12(11)17/h3-8,15,19H,2H2,1H3 |
InChIキー |
NBXDEJGLPKMAHF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(C=CC(=C2)Br)Cl)O)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













